CYP121A1 Binding Affinity: 21.9-Fold Superior KD Relative to tert-Butyl Analog in M. tuberculosis Target
In a systematic evaluation of azole pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors, the isobutyl-substituted compound (10f) achieved a binding affinity (KD) of 0.22 μM, whereas the tert-butyl analog (10g) exhibited a substantially weaker KD of 4.81 μM under identical assay conditions [1]. The same study reported the minimum inhibitory concentration (MIC) against M. tuberculosis as 1.562 μg/mL for 10f, with the tert-butyl analog showing comparable MIC but markedly reduced target binding, indicating that target engagement efficiency differs fundamentally between these otherwise similar substituents [1]. The isobutyl group provides a favorable balance of steric accommodation and hydrophobic contact within the CYP121A1 heme-binding pocket that the more sterically demanding tert-butyl group fails to achieve.
| Evidence Dimension | Target binding affinity (KD) against M. tuberculosis CYP121A1 |
|---|---|
| Target Compound Data | KD = 0.22 μM (Compound 10f, isobutyl-substituted biarylpyrazole imidazole derivative) |
| Comparator Or Baseline | KD = 4.81 μM (Compound 10g, tert-butyl-substituted biarylpyrazole imidazole derivative) |
| Quantified Difference | 21.9-fold improvement in binding affinity for isobutyl vs. tert-butyl; MIC = 1.562 μg/mL for both compounds |
| Conditions | Recombinant M. tuberculosis CYP121A1; spectroscopic binding assay measuring type II heme Soret band shift |
Why This Matters
A 21.9-fold difference in KD translates directly to the compound's suitability as a starting point for fragment growth or lead optimization, where sub-micromolar target engagement is typically required for progression.
- [1] Kishk, S. M. et al. Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. ChemistryOpen 2019, 8 (7), 995–1011. View Source
